molecular formula C9H13ClN2 B11910132 5-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride

5-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride

Cat. No.: B11910132
M. Wt: 184.66 g/mol
InChI Key: BHVHJRGWOBZAJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride is a nitrogen-containing heterocyclic compound. It belongs to the class of naphthyridines, which are known for their diverse biological activities and applications in medicinal chemistry . This compound has garnered interest due to its potential pharmacological properties and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 1,5-dicarbonyl compounds with hydroxylamine hydrochloride, leading to the formation of the naphthyridine ring . The reaction conditions often involve heating and the use of solvents like Dowtherm A or diphenyl ether .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions vary depending on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while substitution can produce arylated naphthyridines .

Scientific Research Applications

5-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to target the allosteric lens-epithelium-derived-growth-factor-p75 (LEDGF/p75)-binding site on HIV-1 integrase . This interaction inhibits the integrase enzyme, preventing the integration of viral DNA into the host genome, thereby exerting its antiviral effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride stands out due to its specific substitution pattern, which can influence its reactivity and biological activity. Its potential as an antiviral agent, particularly against HIV-1, highlights its unique application in medicinal chemistry .

Properties

Molecular Formula

C9H13ClN2

Molecular Weight

184.66 g/mol

IUPAC Name

5-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine;hydrochloride

InChI

InChI=1S/C9H12N2.ClH/c1-7-8-3-2-5-11-9(8)4-6-10-7;/h2-3,5,7,10H,4,6H2,1H3;1H

InChI Key

BHVHJRGWOBZAJO-UHFFFAOYSA-N

Canonical SMILES

CC1C2=C(CCN1)N=CC=C2.Cl

Origin of Product

United States

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